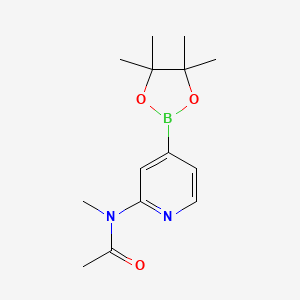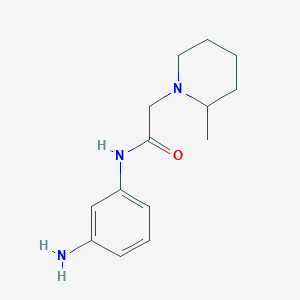
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone is an organic compound characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a bromoethanone moiety
Preparation Methods
The synthesis of 1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by the introduction of the benzyl and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromoethanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives have shown biological activity, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone can be compared with other similar compounds, such as:
3-Benzyl-5-hydroxyphenylcarbamates: These compounds have shown antitubercular activity and are structurally related due to the presence of the benzyl and hydroxyphenyl groups.
Oxazolidin-2-ones: These compounds are known for their antibacterial activity and share some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15BrO2 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-[3-benzyl-5-(hydroxymethyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H15BrO2/c17-10-16(19)15-8-13(7-14(9-15)11-18)6-12-4-2-1-3-5-12/h1-5,7-9,18H,6,10-11H2 |
InChI Key |
CEKPRIKHISWGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)C(=O)CBr)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)





![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)

![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)

